
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Applications
The synthesis and electrochemical properties of compounds involving furan and thiophene units, such as in the study by Konstantinov, Shelepin, and Koloskova (1971), demonstrate potential applications in electrocatalysis and energy storage systems. These compounds have been explored for their ability to undergo oxidation reactions, suggesting their usefulness in developing new materials for batteries or fuel cells (Konstantinov, Shelepin, & Koloskova, 1971).
Solar Energy Conversion
Phenothiazine derivatives, incorporating furan and thiophene linkers, have shown significant improvements in solar energy conversion efficiencies. The study by Kim et al. (2011) on dye-sensitized solar cells reveals that these compounds can enhance solar energy-to-electricity conversion, indicating their potential in photovoltaic applications (Kim et al., 2011).
DNA Binding and Antiparasitic Activity
Compounds like 2,5-bis(4-guanylphenyl)furan, as investigated by Laughton et al. (1995), display a high affinity for DNA binding, showcasing their application in molecular biology and potentially as antiparasitic agents. The structural similarities to known drugs highlight their therapeutic promise (Laughton et al., 1995).
Sustainable Polymers
Research into furan-2,5-dicarboxylic acid-based polymers, as explored by Jiang et al. (2015), points towards sustainable alternatives to traditional plastics. These furanic-aliphatic polyamides offer a biodegradable option for high-performance materials, addressing environmental concerns associated with plastic waste (Jiang et al., 2015).
Antimicrobial Compounds
The synthesis of furan-2-carboxamide derivatives and their antimicrobial activities against resistant bacterial strains, as reported by Siddiqa et al. (2022), underscore the importance of these compounds in addressing global health challenges related to antibiotic resistance. Their effectiveness against clinically isolated drug-resistant bacteria provides a promising avenue for new antibiotic development (Siddiqa et al., 2022).
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-6-20-8-12)14-3-2-5-21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPXXPOBRPKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2521832.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)

![2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2521838.png)
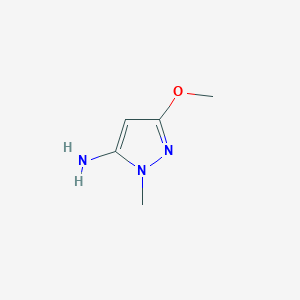
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2521841.png)
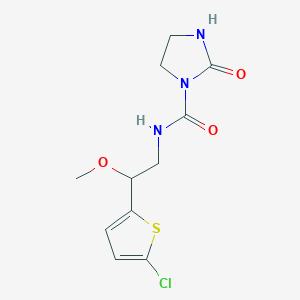
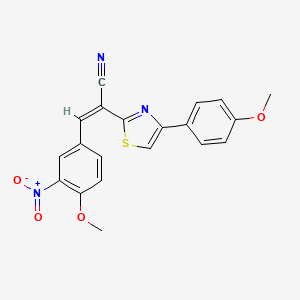
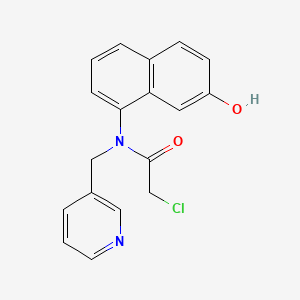

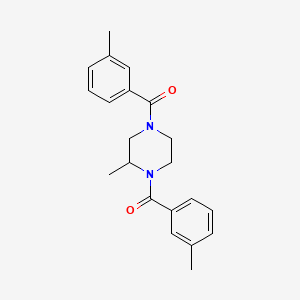
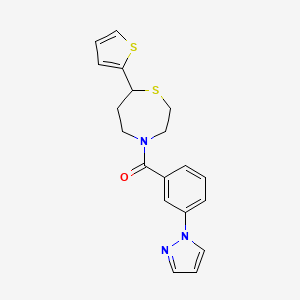
![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
